(3S,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-3-acetyl-5a,5b,8,8,11a,13b-hexamethyl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
30-Nor-A’-neogammacerane-3,22-dione is a chemical compound with the molecular formula C29H46O2 and a molecular weight of 426.67434 g/mol . It is a derivative of gammacerane, a type of triterpenoid, and is characterized by the presence of two ketone groups at positions 3 and 22.
Preparation Methods
The synthesis of 30-Nor-A’-neogammacerane-3,22-dione typically involves multiple steps, starting from a suitable triterpenoid precursor. The synthetic route often includes oxidation reactions to introduce the ketone functionalities at the desired positions. Specific reaction conditions and reagents used in the synthesis can vary, but common methods include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide .
Chemical Reactions Analysis
30-Nor-A’-neogammacerane-3,22-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone groups.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and nucleophiles such as Grignard reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
30-Nor-A’-neogammacerane-3,22-dione has various applications in scientific research, including:
Chemistry: It is used as a model compound for studying the reactivity and properties of triterpenoids.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 30-Nor-A’-neogammacerane-3,22-dione involves its interaction with specific molecular targets and pathways. The ketone groups in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the triterpenoid structure allows it to interact with cell membranes and proteins, potentially modulating their function .
Comparison with Similar Compounds
30-Nor-A’-neogammacerane-3,22-dione can be compared with other triterpenoid compounds, such as:
Gammacerane: The parent compound, which lacks the ketone groups present in 30-Nor-A’-neogammacerane-3,22-dione.
Lupane: Another triterpenoid with a different ring structure and functional groups.
Oleanane: A triterpenoid with a similar structure but different functionalization.
The uniqueness of 30-Nor-A’-neogammacerane-3,22-dione lies in its specific ketone functionalities and the resulting chemical and biological properties .
Properties
CAS No. |
1177-74-8 |
---|---|
Molecular Formula |
C29H46O2 |
Molecular Weight |
426.685 |
IUPAC Name |
(3S,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-3-acetyl-5a,5b,8,8,11a,13b-hexamethyl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9-one |
InChI |
InChI=1S/C29H46O2/c1-18(30)19-10-14-26(4)20(19)11-16-28(6)22(26)8-9-23-27(5)15-13-24(31)25(2,3)21(27)12-17-29(23,28)7/h19-23H,8-17H2,1-7H3/t19-,20+,21+,22-,23-,26+,27+,28-,29-/m1/s1 |
InChI Key |
XKEAUZKIEWUJFX-IYOPZEPTSA-N |
SMILES |
CC(=O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C |
Synonyms |
30-Nor-A/'-neogammacerane-3,22-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.